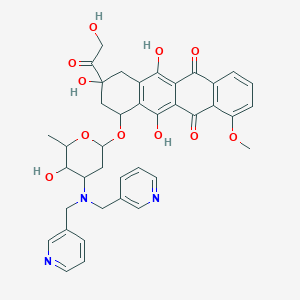
N,N-Bis(3-pyridylmethyl)adriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3-pyridylmethyl)adriamycin (BPMD) is a chemical compound that belongs to the anthracycline family of drugs. BPMD is a synthetic molecule that has been developed as an anticancer agent. It has shown promising results in preclinical studies and is being evaluated for its potential use in the treatment of various cancers.
Mécanisme D'action
N,N-Bis(3-pyridylmethyl)adriamycin exerts its anticancer effects by intercalating into the DNA of cancer cells and inhibiting DNA synthesis. It also induces DNA damage by generating free radicals that react with DNA. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
Effets Biochimiques Et Physiologiques
N,N-Bis(3-pyridylmethyl)adriamycin has been shown to have significant biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce apoptosis. N,N-Bis(3-pyridylmethyl)adriamycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Bis(3-pyridylmethyl)adriamycin has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified. It has also been shown to be effective in killing cancer cells in preclinical studies. However, N,N-Bis(3-pyridylmethyl)adriamycin has some limitations for use in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for research on N,N-Bis(3-pyridylmethyl)adriamycin. One potential direction is to investigate its effectiveness in combination with other anticancer drugs. It may also be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a targeted therapy for specific types of cancer. Another potential direction is to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Finally, it may be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a diagnostic tool for cancer, as it has been shown to have high affinity for cancer cells.
Méthodes De Synthèse
N,N-Bis(3-pyridylmethyl)adriamycin is synthesized by modifying the structure of the well-known anticancer drug, doxorubicin. The synthesis involves the reaction of two molecules of doxorubicin with a linker molecule that contains two pyridine groups. The resulting compound is N,N-Bis(3-pyridylmethyl)adriamycin, which has two doxorubicin molecules linked together by a pyridine-containing linker.
Applications De Recherche Scientifique
N,N-Bis(3-pyridylmethyl)adriamycin has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies of various types of cancer, including breast, lung, and colon cancer. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in killing cancer cells by inducing DNA damage and inhibiting DNA synthesis. It has also been shown to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
Numéro CAS |
145785-64-4 |
|---|---|
Nom du produit |
N,N-Bis(3-pyridylmethyl)adriamycin |
Formule moléculaire |
C39H39N3O11 |
Poids moléculaire |
725.7 g/mol |
Nom IUPAC |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
Clé InChI |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
Synonymes |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



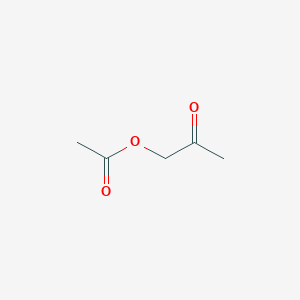
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)
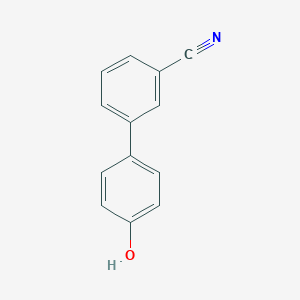
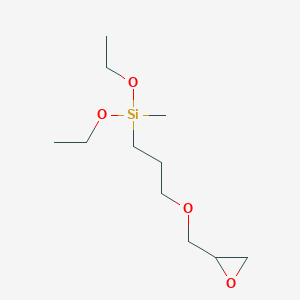
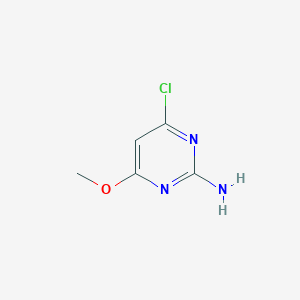
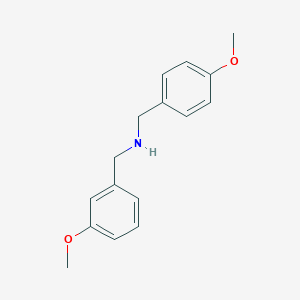
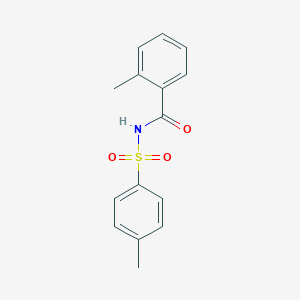
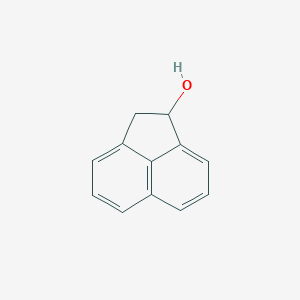
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
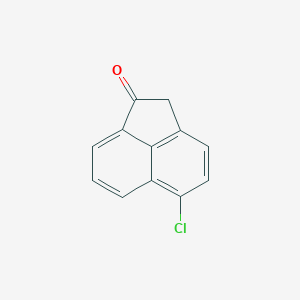
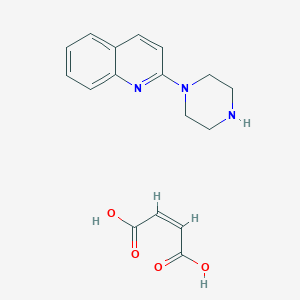
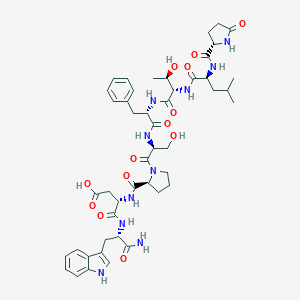
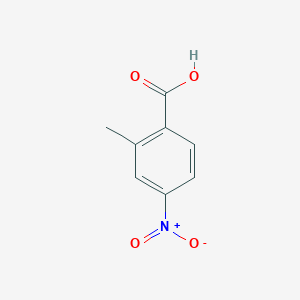
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)